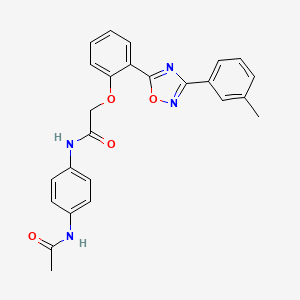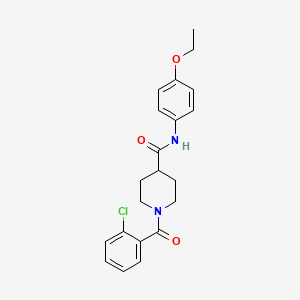
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide, commonly known as CPOB, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. CPOB is a member of the oxadiazole family of compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
CPOB has been studied for its potential applications in various scientific fields, including neuroscience, cancer research, and drug development. In neuroscience, CPOB has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, CPOB has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. CPOB has also been studied for its potential use as a tool compound in drug development, as it has been shown to modulate the activity of various proteins and enzymes.
Mécanisme D'action
The mechanism of action of CPOB is not fully understood, but it is believed to act through the modulation of various proteins and enzymes. CPOB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. CPOB has also been shown to modulate the activity of various ion channels, including the voltage-gated potassium channel Kv4.2.
Biochemical and Physiological Effects:
CPOB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that CPOB can inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. CPOB has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. In addition, CPOB has been shown to modulate the activity of ion channels, affecting neuronal excitability and synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
CPOB has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. CPOB has also been extensively studied, with a large body of literature available on its synthesis, mechanism of action, and biological effects. However, CPOB also has some limitations for use in lab experiments. It has low solubility in aqueous solutions, making it difficult to use in certain assays. In addition, the mechanism of action of CPOB is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on CPOB. One area of interest is the development of CPOB derivatives with improved solubility and bioavailability. Another area of interest is the identification of the specific proteins and enzymes that are modulated by CPOB, which may provide insights into its mechanism of action. Additionally, further studies are needed to investigate the potential therapeutic applications of CPOB in various disease states, including neurodegenerative diseases and cancer.
Méthodes De Synthèse
The synthesis of CPOB involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate in the presence of concentrated sulfuric acid. The resulting product is then reacted with phenylacetyl chloride to form the final compound, CPOB. The synthesis method for CPOB has been extensively studied and optimized, resulting in high yields and purity of the compound.
Propriétés
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-14-11-9-13(10-12-14)18-21-17(24-22-18)8-4-7-16(23)20-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAZVVDGKKNVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716087.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide](/img/structure/B7716095.png)


![3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7716105.png)








![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716202.png)